1-(3,4-dichlorobenzyl)-3-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone
Description
This compound belongs to a class of heterocyclic molecules featuring a pyridinone core fused with a 1,2,4-triazole moiety. The 3,4-dichlorobenzyl group at the 1-position and the 4-methyl-5-(methylsulfanyl) substituent on the triazole ring distinguish it structurally. Such modifications are critical for optimizing physicochemical properties (e.g., lipophilicity, solubility) and biological interactions, particularly in agrochemical or pharmaceutical contexts .
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-3-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N4OS/c1-21-14(19-20-16(21)24-2)11-4-3-7-22(15(11)23)9-10-5-6-12(17)13(18)8-10/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRZYPYPFLUAOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SC)C2=CC=CN(C2=O)CC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-Dichlorobenzyl)-3-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone (CAS: 477853-18-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H14Cl2N4OS
- Molar Mass : 381.28 g/mol
- Structure : The compound features a triazole ring and a pyridinone moiety, which are significant in determining its biological activity.
The compound's biological effects are primarily attributed to its interaction with various receptors and enzymes:
- Constitutive Androstane Receptor (CAR) : Studies have shown that derivatives of triazole compounds can activate CAR, which plays a crucial role in liver metabolism and detoxification processes. Activation of CAR has implications for drug metabolism and the treatment of liver diseases .
- Anti-inflammatory Activity : The compound may exhibit anti-inflammatory properties by modulating the activity of chemokine receptors such as CXCR1 and CXCR2. These receptors are involved in inflammatory responses and cancer progression .
- Antimicrobial Activity : The presence of the triazole ring in the compound suggests potential antifungal and antibacterial properties. Research indicates that similar triazole derivatives demonstrate significant inhibitory effects against various pathogens .
Biological Activity Data
Study 1: Activation of CAR
In a study investigating novel CAR agonists, compounds similar to this compound were synthesized. These compounds showed enhanced selectivity for CAR over PXR (Pregnane X Receptor), indicating their potential for targeted therapeutic applications without cross-reactivity that could lead to adverse effects .
Study 2: Anti-inflammatory Effects
Research into the anti-inflammatory properties of aryl-substituted thionicotinamides revealed that modifications to the benzyl ring significantly affected their inhibitory activity on CXCR receptors. The findings suggest that similar structural features in our compound may confer anti-inflammatory benefits through receptor modulation .
Study 3: Antimicrobial Efficacy
A series of mercapto-substituted 1,2,4-triazoles were evaluated for their antimicrobial activities. The results indicated that these compounds possess potent antifungal properties comparable to established antifungals like bifonazole. This positions our compound as a candidate for further development in treating fungal infections .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with triazole structures exhibit significant anticancer properties. Studies have shown that derivatives similar to this compound can inhibit the growth of various cancer cell lines. For example:
- A related compound demonstrated an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells.
- Another study indicated an IC50 value of 27.3 μM against T47D breast cancer cells.
The mechanism behind this activity is attributed to the compound's ability to interfere with cellular processes such as DNA synthesis and repair mechanisms in cancer cells.
Antimicrobial Activity
The antimicrobial potential of this compound has also been extensively studied. Research has shown that it exhibits activity against various pathogenic bacteria and fungi. Notably:
- Certain derivatives have demonstrated effective antibacterial activity against standard strains like E. coli and S. aureus .
This antimicrobial activity is believed to result from the compound's ability to disrupt cell wall synthesis in bacteria.
Agricultural Applications
The compound's antifungal properties make it a candidate for agricultural applications, particularly in crop protection. Triazole derivatives are known to be effective fungicides:
- They can inhibit the growth of various plant pathogens, thereby protecting crops from diseases.
Field studies have indicated that similar compounds can enhance crop yield by preventing fungal infections.
Materials Science Applications
In materials science, the unique properties of this compound can be harnessed for developing novel materials:
- Its structural characteristics may allow it to act as a precursor for synthesizing advanced materials with specific electronic or optical properties.
Research is ongoing to explore its potential in creating functionalized surfaces or coatings that exhibit antimicrobial properties.
Study 1: In Vitro Anticancer Screening
A comprehensive screening of various triazole derivatives against multiple cancer cell lines revealed promising cytotoxic profiles for compounds structurally similar to this one. The results suggest potential therapeutic applications in oncology.
Study 2: Antimicrobial Efficacy Testing
Another investigation assessed the antimicrobial properties of related triazole compounds against clinical isolates of bacteria. The findings highlighted significant inhibitory effects on bacterial growth, indicating potential use in treating infections caused by resistant strains.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table compares key structural features and inferred properties of the target compound with structurally related molecules:
Key Observations:
Substituent Effects on Bioactivity: The 3,4-dichlorobenzyl group in the target compound likely improves lipid membrane penetration compared to non-halogenated benzyl analogs (e.g., ). Chlorine atoms enhance hydrophobic interactions with biological targets, as seen in pesticidal agents like fipronil . The methylsulfanyl group at the triazole 5-position may confer greater metabolic stability compared to sulfanyl (SH) groups, which are prone to oxidation .
Steric and Electronic Modifications: The 2,4-dichlorobenzyl isomer () may exhibit reduced binding affinity due to steric clashes from the ortho-chloro substituent, whereas the target compound’s 3,4-substitution allows optimal spatial orientation.
Triazole Core Variations :
- Allyl-substituted triazoles () introduce unsaturated bonds that may increase reactivity (e.g., Michael addition susceptibility), limiting in vivo stability. The target compound’s methyl group at the triazole 4-position likely reduces such liabilities.
Research Findings from Analogous Systems
Antiviral Activity: Triazolo-thiadiazole derivatives (e.g., 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles) with methyl and aryl groups demonstrated moderate antiviral activity against cucumber mosaic virus . The target compound’s triazole-pyridinone scaffold may similarly interact with viral proteases or replication machinery.
Pesticidal Relevance: Chlorinated benzyl groups are prevalent in agrochemicals like pyrazon (5-amino-4-chloro-2-phenyl-3-(2H)-pyridazinone), where chlorine atoms enhance soil persistence and target binding . The target compound’s dichlorobenzyl moiety aligns with this design strategy.
Metabolic Stability :
- Methylsulfanyl groups (as in the target compound) are less prone to oxidative metabolism than sulfhydryl (SH) groups, as evidenced by the stability of methylsulfanyl-containing pharmaceuticals .
Limitations and Knowledge Gaps
- Direct Bioactivity Data: No peer-reviewed studies specifically address the target compound’s efficacy, toxicity, or mechanism of action. Inferences rely on structural analogs (e.g., ).
- Synthetic Challenges: The compound’s complex structure may require multi-step synthesis with low yields, as seen in related triazolyl-pyridinones .
Q & A
Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?
Answer: Synthesis involves multistep reactions, including nucleophilic substitution (e.g., alkylation of triazole-thiol intermediates with alkyl halides) and cyclization steps. Critical parameters include:
- Solvent selection : Methanol or ethanol is preferred for dissolving intermediates (e.g., NaOH in MeOH facilitates thiolate anion formation for alkylation) .
- Temperature control : Reactions often proceed at reflux (60–80°C) to avoid side reactions like oxidation of methylsulfanyl groups .
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) are essential for isolating high-purity products (>95% by HPLC) .
Q. How can structural assignments of the compound be validated experimentally?
Answer: Combine multiple spectroscopic and crystallographic methods:
- NMR : and NMR confirm regiochemistry (e.g., pyridinone C=O at ~165 ppm) and methylsulfanyl group integration .
- X-ray crystallography : Use SHELX for structure refinement and ORTEP-3/WinGX for visualizing bond angles and torsion angles .
- Mass spectrometry : HRMS confirms molecular weight (e.g., [M+H] for CHClNOS: calculated 415.03, observed 415.05) .
Advanced Research Questions
Q. How can contradictions in crystallographic and spectroscopic data be resolved during structural elucidation?
Answer: Contradictions often arise from dynamic disorder (e.g., rotational freedom of the dichlorobenzyl group) or solvent inclusion in crystal lattices. Mitigation strategies include:
- Multi-temperature crystallography : Collect data at 100 K and 298 K to assess thermal motion .
- DFT calculations : Compare experimental NMR shifts with computed values (e.g., B3LYP/6-311+G(d,p)) to validate tautomeric forms .
- Validation tools : Use checkCIF (IUCr) to identify outliers in bond lengths/angles .
Q. What methodological approaches are recommended for studying structure-activity relationships (SAR) of analogs?
Answer: SAR requires systematic modifications and biological assays:
- Substituent variation : Replace methylsulfanyl with ethylsulfanyl or arylthio groups to assess hydrophobicity effects .
- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., Mycobacterium tuberculosis enzymes) .
- ADME profiling : Calculate logP (ALOGPS) and polar surface area to predict bioavailability .
Q. How can researchers address discrepancies in biological activity data across studies?
Answer: Discrepancies may stem from assay conditions or compound purity. Standardize protocols with:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
